1,2-Diformylhydrazine

描述

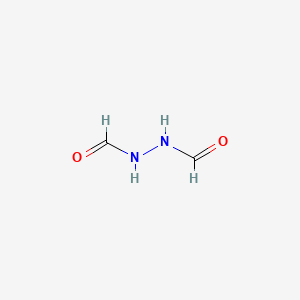

Overview of 1,2-Diformylhydrazine as a Chemical Entity

This compound, with the chemical formula C2H4N2O2, is an organic compound that presents as a white, water-soluble solid. wikipedia.org It is also known by other names such as N'-Formylformohydrazide, Diformohydrazide, and Bicarbamaldehyde. wikipedia.org The molecule is characterized by a hydrazine (B178648) core (N-N single bond) with a formyl group (CHO) attached to each nitrogen atom. vulcanchem.com X-ray crystallography has confirmed that this compound is a planar molecule. wikipedia.org The key bond lengths are approximately 1.38 Å for the N-N bond, 1.33 Å for the N-C bond, and 1.24 Å for the C=O bond. wikipedia.org

The compound's reactivity is primarily dictated by the formyl groups and the central hydrazine backbone. vulcanchem.com The presence of two formyl groups makes it a bifunctional molecule, capable of participating in various chemical reactions. vulcanchem.com It has a predicted pKa value of 11.92±0.23, which indicates it is weakly acidic. vulcanchem.com this compound exhibits slight solubility in dimethyl sulfoxide (B87167) (DMSO) and methanol (B129727), with its solubility in methanol increasing with heat. vulcanchem.com

Table 1: Physical and Chemical Properties of this compound

| Property | Value |

| Molecular Formula | C2H4N2O2 wikipedia.org |

| Molar Mass | 88.066 g·mol−1 wikipedia.org |

| Appearance | White crystalline powder vulcanchem.com |

| Melting Point | 155–157 °C (311–315 °F; 428–430 K) wikipedia.org |

| Solubility | Water-soluble wikipedia.org, slightly soluble in DMSO and methanol vulcanchem.com |

| pKa | 11.92±0.23 vulcanchem.com |

Historical Context of Research on this compound

Early research into this compound focused on its synthesis and its utility as a precursor for other chemical compounds. One of the initial methods for preparing 1,2-dialkylhydrazines involved the methylation and subsequent hydrolysis of this compound. cdnsciencepub.com However, this early method often resulted in an impure product. cdnsciencepub.com Later modifications to this synthetic route involved the use of dibenzoylhydrazine instead of diformylhydrazine. cdnsciencepub.com

In 1957, it was reported that s-Triazine is cleaved by anhydrous hydrazine to produce this compound dihydrazone. acs.org Further research explored the reactions of this dihydrazone with other compounds and its thermal decomposition. acs.org A significant advancement in understanding the molecule's structure came in 1958 with a detailed X-ray analysis of its crystals, which precisely determined its bond lengths and angles. iucr.org These foundational studies were crucial in establishing the fundamental chemical and physical properties of this compound, paving the way for its future applications.

Significance of this compound in Contemporary Chemistry

In modern chemistry, this compound is recognized as a valuable and versatile building block in organic synthesis. vulcanchem.com Its bifunctional nature allows it to serve as a starting material for the creation of more complex nitrogen-containing molecules. vulcanchem.com One of the most significant applications is in the synthesis of 1,2,4-triazole (B32235) derivatives. These compounds are of great interest due to their wide range of biological activities, including antimicrobial, anti-inflammatory, and anticonvulsant properties. researchgate.netscielo.br

The reaction of this compound with aminophenols is a known method for forming 4-substituted-1,2,4-triazoles. researchgate.net Furthermore, it can act as a bidentate ligand, forming complexes with transition metals. cymitquimica.com The compound's role as a chemical intermediate is a key driver of its market demand. archivemarketresearch.com Research continues to explore its potential in various synthetic pathways, including its use in the development of hydrazone derivatives and as a reducing agent. cymitquimica.com The genotoxicity of various hydrazine derivatives, including this compound, has also been a subject of study to understand their potential biological effects. scispace.comnih.gov

Structure

2D Structure

3D Structure

属性

IUPAC Name |

N-formamidoformamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H4N2O2/c5-1-3-4-2-6/h1-2H,(H,3,5)(H,4,6) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

POVXOWVFLAAVBH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=O)NNC=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H4N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8020468 | |

| Record name | 1,2-Diformylhydrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8020468 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

88.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

628-36-4 | |

| Record name | 1,2-Hydrazinedicarboxaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=628-36-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,2-Diformylhydrazine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000628364 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,2-Diformylhydrazine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=54729 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,2-Hydrazinedicarboxaldehyde | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,2-Diformylhydrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8020468 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Hydrazodicarbaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.037 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Ii. Synthetic Methodologies for 1,2 Diformylhydrazine and Its Analogues

Established Synthesis Pathways for 1,2-Diformylhydrazine

Reaction of Hydrazine (B178648) with Formic Acid or Derivatives

The synthesis of this compound can be achieved through the reaction of hydrazine with formic acid. One documented method involves heating hydrazine with formic acid at 100°C for 12 hours, resulting in a 60% yield. google.com Another approach utilizes ethyl formate (B1220265) as a formic acid derivative. In this process, a mixture of hydrazine monohydrate and ethyl formate is kept at 0°C for 48 hours, yielding crystalline this compound in a high yield of 99%. mathnet.ru

| Reactants | Conditions | Yield | Reference |

| Hydrazine, Formic Acid | 100°C, 12 hours | 60% | google.com |

| Hydrazine Monohydrate, Ethyl Formate | 0°C, 48 hours | 99% | mathnet.ru |

Optimized Industrial Scale Preparations

For industrial-scale production, processes have been developed to improve yield and purity, often with the goal of producing 1,2,4-triazole (B32235), for which this compound is a key intermediate. google.comgoogle.com An improved method for synthesizing N,N'-diformylhydrazine on an industrial scale focuses on the rapid removal of ammonia (B1221849) from the reaction of hydrazine hydrate (B1144303) with formamide (B127407). google.com This is achieved by conducting the reaction in two temperature stages under reduced pressure. google.comgoogle.com This process results in a very pure product with a yield exceeding 95%, relative to the hydrazine hydrate used. google.comgoogle.com

The first stage involves mixing formamide and hydrazine hydrate at a temperature between 5 and 25°C under a reduced pressure of 70 to 600 mbar until the evolution of ammonia ceases. google.com In the second stage, the temperature is raised to 80-120°C for 1 to 3 hours under a further reduced pressure of 5 to 70 mbar. google.com Finally, water and any unreacted starting materials are distilled off under even lower pressure. google.com The molar ratio of formamide to hydrazine hydrate is typically in the range of 2:1.2 to 2:0.6. google.comgoogle.com

| Stage | Temperature | Pressure | Duration | Molar Ratio (Formamide:Hydrazine Hydrate) |

| 1 | 5-25°C | 70-600 mbar | Until ammonia evolution stops | 2:1.2 to 2:0.6 |

| 2 | 80-120°C | 5-70 mbar | 1-3 hours |

Hydrazine Hydrate and Formamide Routes

The reaction between hydrazine hydrate and formamide is a common route to produce this compound. A known procedure reports an 80% yield when these reactants are heated. google.comscribd.com However, this method can lead to the formation of by-products, such as N-aminotriazole, which may require purification steps involving solvents like alcohol. google.com

To circumvent the formation of significant by-products and avoid costly purification, an optimized two-stage process has been developed. google.comgoogle.com This method involves first reacting formamide and hydrazine hydrate at a low temperature (5-25°C) under vacuum to remove the ammonia formed. google.com The temperature is then increased to 80-120°C to complete the reaction, which typically takes 1 to 3 hours. google.com This approach yields a product with over 95% purity relative to hydrazine hydrate. google.com

| Method | Conditions | Yield | Purity | Noteworthy Aspects |

| Standard Heating | Elevated temperature | 80% | - | Can produce by-products requiring purification. google.comgoogle.comscribd.com |

| Two-Stage Vacuum | Stage 1: 5-25°C, vacuum; Stage 2: 80-120°C, vacuum | >95% | >95% | Minimizes by-products, suitable for industrial scale. google.comgoogle.com |

Advanced Synthetic Approaches and Innovations

Green Chemistry Principles in this compound Synthesis

From a green chemistry perspective, the synthesis of this compound is advantageous as it can be a precursor in aqueous-based reaction sequences. rsc.org For instance, its use in the synthesis of 1-aryl-1H-tetrazoles allows the entire reaction sequence, including the diazotization of an amine and the subsequent reaction with this compound, to be performed under aqueous conditions. rsc.orgrsc.org This approach is considered attractive as it avoids the use of hazardous reagents like azides. rsc.org Research has focused on optimizing parameters such as pH, stoichiometry, and the order of reagent addition to enhance the safety and scalability of these aqueous-based syntheses. rsc.org

Synthesis of Deuterated Analogues for Mechanistic Studies

The synthesis of deuterated analogues of this compound is valuable for mechanistic studies of chemical reactions. cdnsciencepub.com For example, 1,2-diformyl-d2-hydrazine can be readily prepared from formic-d acid. cdnsciencepub.com This deuterated compound can then be used in subsequent reactions, such as reduction with lithium aluminum hydride, to produce deuterated products like 1,2-dimethyl-d6-hydrazine. cdnsciencepub.com The presence and location of deuterium (B1214612) atoms in the products can be analyzed to elucidate reaction mechanisms. cdnsciencepub.com The development of efficient methods for the selective incorporation of deuterium is of significant interest in various fields of chemistry. rsc.org

| Deuterated Analogue | Precursor | Application | Reference |

| 1,2-Diformyl-d2-hydrazine | Formic-d acid | Mechanistic studies of subsequent reactions. cdnsciencepub.com | cdnsciencepub.com |

| 1,2-Dimethyl-d6-hydrazine | 1,2-Diformyl-d2-hydrazine | Used to generate deuterated methyl radicals for photochemical investigations. cdnsciencepub.com | cdnsciencepub.com |

Iii. Spectroscopic Characterization and Structural Elucidation of 1,2 Diformylhydrazine

Advanced Spectroscopic Techniques

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical tool used to determine the structure of organic compounds. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the molecular structure, including the chemical environment of individual atoms and their connectivity. For 1,2-diformylhydrazine, various NMR techniques are employed to characterize its proton, carbon, and nitrogen frameworks.

Proton NMR (¹H NMR) spectroscopy provides information about the different types of protons present in a molecule. In this compound (C₂H₄N₂O₂), the proton spectrum is expected to show signals corresponding to the N-H and C-H protons. The chemical shifts of these protons are influenced by their local electronic environment. Due to the presence of the electron-withdrawing formyl groups, the protons are deshielded and appear at characteristic chemical shifts. The ¹H NMR spectrum of this compound typically shows two distinct signals. One signal corresponds to the two equivalent protons of the formyl groups (CHO), and the other to the two equivalent protons of the hydrazine (B178648) group (NH). The integration of these signals confirms the presence of two protons for each group. The specific chemical shifts can vary depending on the solvent and other experimental conditions.

Table 1: ¹H NMR Spectroscopic Data for this compound

| Proton Type | Chemical Shift (δ, ppm) | Multiplicity | Integration |

| N-H | ~9.5 | Singlet | 2H |

| C-H | ~8.1 | Singlet | 2H |

Carbon-13 NMR (¹³C NMR) spectroscopy is used to determine the types of carbon atoms in a molecule. For this compound, the ¹³C NMR spectrum is relatively simple, showing a single resonance corresponding to the two equivalent carbonyl carbons of the formyl groups. The chemical shift of this signal is characteristic of a carbonyl carbon in an amide-like environment, typically appearing in the downfield region of the spectrum. This is due to the deshielding effect of the adjacent oxygen and nitrogen atoms. The presence of a single peak confirms the symmetrical nature of the molecule.

Table 2: ¹³C NMR Spectroscopic Data for this compound

| Carbon Type | Chemical Shift (δ, ppm) |

| C=O | ~163 |

Nitrogen-15 NMR (¹⁵N NMR) spectroscopy provides direct information about the nitrogen atoms in a molecule. Although less common than ¹H and ¹³C NMR due to the low natural abundance and lower sensitivity of the ¹⁵N isotope, it is a valuable tool for studying nitrogen-containing compounds. huji.ac.ilwikipedia.orgncsu.edu For this compound, the ¹⁵N NMR spectrum would be expected to show a single signal, confirming the equivalence of the two nitrogen atoms. The chemical shift of this signal would be characteristic of a hydrazine nitrogen atom bonded to a carbonyl group. This technique is particularly useful for studying phenomena like tautomerization and hydrogen bonding in nitrogen heterocycles. wikipedia.org In a study of hydrazine metabolism, the diacetylhydrazine metabolite, which is structurally similar to this compound, showed a peak at 110 ppm. nih.gov

Two-dimensional (2D) NMR techniques provide more detailed structural information by showing correlations between different nuclei. princeton.edu

COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other, typically through two or three bonds. sdsu.eduemerypharma.com In this compound, a COSY spectrum would be expected to show a cross-peak between the N-H and C-H protons if there is significant coupling between them.

HSQC (Heteronuclear Single Quantum Coherence): This experiment shows correlations between protons and directly attached carbons. sdsu.eduyoutube.com For this compound, an HSQC spectrum would show a correlation between the formyl C-H proton and the carbonyl carbon.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between protons and carbons over two or three bonds. sdsu.eduemerypharma.comyoutube.com In the case of this compound, the HMBC spectrum would show a correlation between the N-H proton and the carbonyl carbon, and potentially between the C-H proton and the other carbonyl carbon across the N-N bond.

NOESY (Nuclear Overhauser Effect Spectroscopy): This technique shows correlations between protons that are close in space, regardless of whether they are bonded. researchgate.net A NOESY spectrum could provide information about the through-space proximity of the N-H and C-H protons, helping to confirm the molecule's conformation.

Infrared (IR) spectroscopy is a technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. wikipedia.org Different types of chemical bonds vibrate at specific frequencies, and these vibrations result in characteristic absorption bands in the IR spectrum. tanta.edu.eglibretexts.org For this compound, the IR spectrum provides key information about the N-H, C-H, and C=O functional groups.

The main vibrational modes observed in the IR spectrum of this compound are:

N-H Stretching: The N-H stretching vibrations typically appear as a broad band in the region of 3100-3300 cm⁻¹. The broadening is due to hydrogen bonding.

C-H Stretching: The C-H stretching vibration of the formyl group is expected to appear around 2800-2900 cm⁻¹.

C=O Stretching: The carbonyl (C=O) stretching vibration is a strong, sharp absorption band that typically appears in the region of 1650-1700 cm⁻¹. This is a characteristic peak for amides.

N-H Bending: The N-H bending (scissoring) vibration occurs in the region of 1500-1600 cm⁻¹. uwimona.edu.jm

C-N Stretching: The C-N stretching vibration is expected in the range of 1200-1400 cm⁻¹.

Table 3: Characteristic IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Wavenumber (cm⁻¹) | Intensity |

| N-H | Stretching | 3100-3300 | Medium |

| C-H | Stretching | 2800-2900 | Medium |

| C=O | Stretching | 1650-1700 | Strong |

| N-H | Bending | 1500-1600 | Medium |

| C-N | Stretching | 1200-1400 | Medium |

15N NMR Spectroscopy for Nitrogen Environments

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a crucial technique for determining the molecular weight and investigating the fragmentation patterns of this compound. With a molecular formula of C₂H₄N₂O₂, the compound has a molecular weight of approximately 88.07 g/mol . nih.govsigmaaldrich.com Electron ionization mass spectrometry (EI-MS) provides insight into the molecule's stability and the characteristic fragments it forms upon ionization. nist.govscienceready.com.au

The process involves vaporizing the sample and then bombarding it with electrons, which ionizes the molecule and can cause it to break into smaller, charged fragments. scienceready.com.au By analyzing the mass-to-charge ratio (m/z) of these fragments, the structure of the original molecule can be deduced. scienceready.com.au While the molecular ion peak (the peak corresponding to the intact molecule) can sometimes be weak or absent depending on the ionization conditions, the fragmentation pattern is a unique fingerprint of the compound. msu.edu

Table 1: Key Data from Mass Spectrometry of this compound

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₂H₄N₂O₂ | nist.gov |

| Molecular Weight | 88.0654 | nist.gov |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. up.ac.za When a molecule absorbs UV or visible light, its electrons are promoted from a lower energy molecular orbital to a higher energy one. libretexts.org The specific wavelengths of light absorbed correspond to the energy differences between these orbitals. jasco-global.com

For this compound, the presence of carbonyl groups (C=O) and nitrogen lone pairs allows for n → π* and π → π* electronic transitions. libretexts.orgdu.edu.eg The conjugation between the carbonyl groups and the nitrogen atoms influences the energy of these transitions. Generally, conjugation leads to a bathochromic shift (a shift to longer wavelengths) of the absorption bands. du.edu.eg The UV spectrum can also be influenced by factors such as solvent polarity and hydrogen bonding. up.ac.zaunits.it

Table 2: Expected Electronic Transitions in this compound

| Transition Type | Description |

|---|---|

| n → π* | An electron from a non-bonding orbital (n), primarily on the nitrogen and oxygen atoms, is excited to an anti-bonding pi orbital (π*). |

X-ray Diffraction (XRD) for Solid-State Structure and Crystallography

Crystallographic data show that the this compound molecule is planar in the crystal lattice. iucr.orgwikipedia.org The unit cell of the crystal belongs to the monoclinic space group P2₁/a. nih.goviucr.org The planarity of the molecule is attributed to the effects of conjugation. iucr.org In the crystal, molecules are linked together by intermolecular N-H···O hydrogen bonds, forming two-dimensional networks. iucr.org This extensive hydrogen bonding network is a significant factor in the stability of the crystal structure. iucr.org

Table 3: Crystallographic Data for this compound

| Parameter | Value | Source |

|---|---|---|

| Crystal System | Monoclinic | iucr.org |

| Space Group | P2₁/a | nih.goviucr.org |

| a | 8.939 Å | iucr.org |

| b | 6.253 Å | iucr.org |

| c | 3.565 Å | iucr.org |

| β | 112.5° | iucr.org |

| N-N Bond Length | 1.392 Å | iucr.org |

| N-C Bond Length | 1.325 Å | iucr.org |

| C=O Bond Length | 1.214 Å | iucr.org |

Conformational Analysis and Isomerism

The structure of this compound is not static; it possesses rotational flexibility, leading to different spatial arrangements known as conformations or rotamers.

Rotational Flexibility and Rotamers (e.g., ZZ, ZE, EE)

Rotation around the N-N and N-C single bonds allows for the existence of different conformers. wikipedia.org These rotamers are often described by the relative orientation of the two formyl groups. The main rotamers are designated as ZZ, ZE, and EE, where Z (zusammen) and E (entgegen) refer to the configuration around the C-N bonds. ias.ac.in The relative stability of these rotamers is influenced by a balance of steric hindrance and electronic effects. wikipedia.org While NMR spectroscopy can be used to study the distribution of these rotamers in solution, computational studies also provide valuable insights into their energy differences. ias.ac.inresearchgate.net

Planar vs. Non-planar Structures

A key aspect of the conformational analysis of this compound is the question of whether the molecule prefers a planar or a non-planar geometry. quora.com While X-ray crystallography confirms a planar structure in the solid state, this is largely due to the stabilizing effect of intermolecular hydrogen bonds within the crystal lattice. iucr.orgacs.org

High-level ab initio calculations have indicated that in the gas phase, a non-planar structure, where the nitrogen lone pairs are nearly perpendicular to each other, is the global minimum. acs.org However, the energy barrier to adopt a planar conformation for the (Z,Z)-isomer is very low, less than 1 kcal/mol. acs.org This suggests that the molecule is intrinsically flexible with respect to the CO−N−N−CO torsion.

Intramolecular Hydrogen Bonding Effects on Conformation

Intramolecular hydrogen bonding can play a significant role in stabilizing specific conformations of molecules. nih.govustc.edu.cnlibretexts.org In the case of this compound, particularly in the planar (Z,Z) conformation, there is the potential for attractive intramolecular hydrogen bonds to form between the N-H hydrogens and the carbonyl oxygens. acs.org

Electronic Structure and Bonding

The electronic structure and nature of chemical bonding in this compound have been a subject of significant theoretical and experimental investigation. These studies are crucial for understanding the molecule's conformation, stability, and reactivity. The presence of the -NH-C=O moiety, a model for the peptide linkage, and the N-N bond, which is influenced by lone-pair interactions and conjugation, makes this molecule a key system for computational and structural analysis. iucr.orgscispace.com

Molecular Orbital (MO) theory has been extensively applied to elucidate the electronic characteristics of this compound. iucr.orgacs.org These computational methods, ranging from simple Hückel-type calculations to high-level ab initio and density functional theory (DFT) studies, provide deep insights into the molecule's stability, bond characteristics, and conformational preferences. iucr.orgacs.orgtamu.edu

Early theoretical work using the simple Linear Combination of Atomic Orbitals (LCAO-MO) method investigated the electronic structure of the planar, S-shaped molecule found in the crystal state. iucr.org This study calculated the distribution of π-electrons and the mobile bond orders, suggesting a degree of conjugation extending across the N-N bond. iucr.org The predominant factor contributing to the stability of the planar structure was identified as the charge effect, with the energy of conjugation between the two -HNCHO groups estimated to be no more than 4 kcal/mol. iucr.org

| Atom/Bond | Calculated Value |

|---|---|

| π-Electron Density (Oxygen) | 1.665 e |

| π-Electron Density (Carbon) | 0.787 e |

| π-Electron Density (Nitrogen) | 1.548 e |

| Bond Order (C=O) | 0.613 |

| Bond Order (C-N) | 0.569 |

| Bond Order (N-N) | 0.301 |

More recent and advanced computational studies have provided a more nuanced view of the molecule's conformational energetics. acs.org High-level ab initio calculations indicate that the global minimum energy structure for an isolated molecule of this compound is actually nonplanar, with the nitrogen lone pairs oriented nearly perpendicular to each other. acs.org However, the energy barrier to achieve a planar conformation is remarkably low. For the (Z,Z)-diformylhydrazine conformer, the energy required to adopt a planar structure is less than 1 kcal/mol. acs.orgmdpi.com This low rotational barrier is attributed to the stabilizing effect of attractive intramolecular hydrogen bonds that form between the N-H hydrogens and the carbonyl oxygens in the planar geometry. acs.orgmdpi.com Computational studies have quantified the energy barrier for rotation from a twisted conformer (φ = 90°) to an extended, planar conformer (φ = 180°) to be less than 1 kcal/mol for the Z,Z configuration. mdpi.com

| Conformation | Key Feature | Relative Energy/Barrier | Reference |

|---|---|---|---|

| Nonplanar (Global Minimum) | Nitrogen lone pairs are nearly perpendicular. | Lowest Energy | acs.org |

| Planar (Z,Z) | Stabilized by intramolecular hydrogen bonds. | < 1 kcal/mol above global minimum | acs.org |

| Rotational Barrier (Z,Z) | Energy for rotation from twisted (φ = 90°) to extended (φ = 180°). | < 1 kcal/mol | mdpi.com |

Experimental studies of electron density distribution provide a direct visualization of bonding and lone-pair electrons, offering a powerful method for validating and complementing theoretical calculations. For this compound (also referred to as s-diformohydrazide), the valence-electron deformation density has been precisely determined from high-resolution X-ray diffraction data collected at low temperatures (85 K). iucr.org

These studies map the distribution of electrons involved in chemical bonding by subtracting the electron density of spherical, non-interacting atoms from the experimentally observed electron density in the crystal. The resulting "deformation density" map reveals the accumulation of charge in bonding regions and in the non-bonding lone pairs of heteroatoms. iucr.org

The key findings from the deformation density analysis of this compound are summarized below:

N-N Bond: The density in the N-N bond was found to be remarkably low, with a maximum peak density of 0.21 e/ų. iucr.org This observation is consistent with theoretical calculations and reflects the repulsive interactions between the adjacent nitrogen lone pairs. iucr.org

C=O Bond: A significant accumulation of electron density was observed in the carbonyl bond, with a peak density of 0.4 e/ų, characteristic of a strong double bond. iucr.org

Oxygen Lone Pairs: The lone pairs on the oxygen atoms were clearly resolved, showing a peak density of 0.2 e/ų. The angle between the lone-pair density peaks and the oxygen core was determined to be 137°. iucr.org

The study of the delocalized π-system within the N-C=O fragment is crucial, as it is a major factor in the ability of this peptide-like linkage to form hydrogen bonds. scispace.com The electron deformation density studies provide a clearer understanding of these phenomena and how the participation of nitrogen lone pairs in conjugation influences the conformation around the N-N bond. scispace.com

| Molecular Feature | Peak Electron Density (e/ų) |

|---|---|

| N-N Bond | 0.21 |

| C=O Bond | 0.4 |

| Oxygen Lone Pairs | 0.2 |

Iv. Reaction Mechanisms and Chemical Transformations Involving 1,2 Diformylhydrazine

Fundamental Reactivity of the Formyl and Hydrazine (B178648) Moieties

1,2-Diformylhydrazine (DFH) is a planar molecule characterized by an S-shape, with both -HNCHO groups in a trans configuration. ias.ac.inwikipedia.org The molecule's reactivity is primarily dictated by the interplay between its formyl (-CHO) and hydrazine (-NH-NH-) moieties. The formyl groups, with their electrophilic carbonyl carbons, are susceptible to nucleophilic attack. The hydrazine component, with its nucleophilic nitrogen atoms, can engage in reactions with electrophiles.

The electronic structure of this compound is a resonance hybrid of its keto and enol forms. ias.ac.inresearchgate.net This resonance indicates the potential for enolization of one or both carbonyl groups, leading to the presence of dissociable protons. ias.ac.inresearchgate.net This dual reactivity allows this compound to act as both a nucleophile and an electrophile, depending on the reaction conditions and the nature of the reacting species.

Condensation Reactions

This compound readily undergoes condensation reactions with various amines. A notable example is its reaction with aromatic amines, such as aniline, o- and p-toluidine, and naphthylamines, to yield 4-substituted-1,2,4,4H-triazoles. datapdf.com This type of reaction is typically carried out by heating the amine and this compound at elevated temperatures. datapdf.com The fundamental mechanism involves the nucleophilic attack of the amine's nitrogen on the carbonyl carbon of the formyl group. researchgate.netresearchgate.net

Role in Heterocyclic Compound Synthesis

This compound serves as a key building block in the synthesis of various nitrogen-containing heterocyclic compounds.

Formation of 1,2,4-Triazoles from this compound and Aminophenols

The reaction of this compound with o- and p-aminophenols is a well-established method for the synthesis of 4-(hydroxyphenyl)-1,2,4-triazoles. researchgate.net This reaction is of significant interest due to the biological activities exhibited by 1,2,4-triazole (B32235) derivatives, including antimicrobial, anticonvulsant, and anti-inflammatory properties. researchgate.netresearchgate.net

The mechanism for the formation of the triazole ring involves a key step of nucleophilic attack by the amino nitrogen of the aminophenol on the carbonyl carbon of this compound. researchgate.netresearchgate.net This is followed by a cyclization process, passing through a high-energy transition state to form the stable triazole ring. researchgate.netresearchgate.net Quantum-chemical modeling has been employed to study the elementary stages, possible intermediate compounds, and transition states of this reaction. researchgate.net

This synthetic route has been utilized to prepare various substituted 1,2,4-triazoles. For instance, the reaction with m-aminophenol has been used to synthesize (m-phenol)-1,2,4-triazole. raco.cat

Synthesis of Other Nitrogen-Containing Heterocycles (e.g., Pyrazoles, Dihydroquinolines)

While the primary application of this compound in heterocyclic synthesis is for triazoles, its hydrazine and formyl functionalities suggest its potential as a precursor for other heterocycles like pyrazoles and dihydroquinolines, although direct synthesis routes starting from this compound are less commonly documented in readily available literature. The synthesis of pyrazoles often involves the cyclocondensation of 1,3-dicarbonyl compounds with hydrazines. beilstein-journals.org Conceptually, derivatives of this compound could serve as the hydrazine component in such reactions.

The synthesis of 1,2-dihydroquinolines has been achieved through various methods, including hydrazine-catalyzed ring-closing carbonyl-olefin metathesis of N-prenylated 2-aminobenzaldehydes. nih.govchemrxiv.orgchemrxiv.org Although not a direct reaction of this compound itself, this demonstrates the utility of the broader class of hydrazines in constructing such heterocyclic systems.

Reduction and Oxidation Reactions

The formyl and hydrazine groups in this compound can undergo both reduction and oxidation reactions.

Reduction: The reduction of acylated hydrazines, such as 1,2-diacetylhydrazine, with reducing agents like lithium aluminum hydride can yield the corresponding 1,2-dialkylhydrazines. cdnsciencepub.com However, the low solubility of many acylated hydrazines in suitable solvents can hinder this reaction. cdnsciencepub.com In the context of nuclear fuel reprocessing, this compound has been studied as a reducing agent for actinide ions. For instance, it can reduce Np(VI) to Np(V). researchgate.net The reaction rate is influenced by the concentrations of the reductant and nitric acid, as well as temperature. researchgate.net The mechanism involves the transfer of a hydrogen atom from the reductant to the axial oxygen atom of the neptunyl ion. researchgate.net

Oxidation: this compound can be oxidized. In the presence of nitric acid, it undergoes oxidation. researchgate.net The oxidation of 1,2-dialkylhydrazines, which can be prepared from their diformyl precursors, with agents like mercuric oxide is a method to produce azoalkanes. cdnsciencepub.com

Ligational Behavior and Complex Formation

N,N'-Diformylhydrazine can act as a ligand and form complexes with various metal ions. ias.ac.inresearchgate.netrsc.org The presence of both keto and enol forms allows for different modes of coordination. ias.ac.inresearchgate.net

Equilibrium studies have shown that this compound can form complexes with divalent metal ions such as Mn(II), Fe(II), Co(II), Ni(II), Cu(II), Zn(II), and Pb(II). ias.ac.inresearchgate.net Spectroscopic analysis, including IR and 1H NMR, of the solid complexes indicates that the ligand coordinates to the metal ion through the deprotonation of both enol protons. ias.ac.inresearchgate.net This suggests that in the solid state, the ligand exists in its dienol form upon complexation.

The resulting complexes can exhibit interesting properties. For example, some metal complexes with triazole ligands derived from this compound have shown antiferromagnetic interactions. raco.cat The ligational behavior is influenced by factors such as the electronic effects of the substituents on the hydrazine backbone. Electron-withdrawing groups, like the formyl group, tend to reduce the electron density on the nitrogen atoms.

| Metal Ion | Ligand | Resulting Complex/Product | Key Findings |

| Np(VI) | This compound | Np(V) | Reduction reaction, rate dependent on concentration and temperature. researchgate.net |

| Various Amines | This compound | 4-Substituted-1,2,4,4H-triazoles | Condensation reaction at elevated temperatures. datapdf.com |

| o- and p-Aminophenols | This compound | 4-(Hydroxyphenyl)-1,2,4-triazoles | Nucleophilic attack followed by cyclization. researchgate.netresearchgate.net |

| m-Aminophenol | This compound | (m-Phenol)-1,2,4-triazole | Synthesis of a specific triazole derivative. raco.cat |

| Mn(II), Fe(II), Co(II), Ni(II), Cu(II), Zn(II), Pb(II) | This compound | Metal-DFH complexes | Coordination through deprotonated enol form in solid state. ias.ac.inresearchgate.net |

| Cu(II), Zn(II) | (m-Phenol)-1,2,4-triazole | Coordination polymers | Antiferromagnetic interactions observed. raco.cat |

V. Computational Chemistry and Theoretical Studies of 1,2 Diformylhydrazine

Quantum-Chemical Calculations for Molecular Properties

Quantum-chemical calculations are fundamental to understanding the intrinsic properties of 1,2-diformylhydrazine at the molecular level. These calculations solve the Schrödinger equation for the molecule, providing detailed information about its energy, structure, and electron distribution.

Geometry optimization is a computational process used to find the arrangement of atoms in a molecule that corresponds to a minimum on the potential energy surface. u-szeged.huwikipedia.org This process iteratively adjusts the bond lengths, bond angles, and dihedral angles to find the most stable conformation, known as the equilibrium geometry. u-szeged.hu For this compound, theoretical calculations have explored its conformational space to identify the most stable structures.

High-level ab initio calculations indicate that the global minimum energy structure of this compound is a nonplanar conformation where the lone pairs on the nitrogen atoms are nearly perpendicular to each other. acs.org However, the (Z,Z)-diformylhydrazine isomer can adopt a planar structure with a relatively small energy penalty of less than 1 kcal/mol (at the MP2/6-31+G** level of theory). acs.org This planarity is stabilized by intramolecular hydrogen bonds between the N-H protons and the carbonyl oxygens. acs.org In contrast, when one or both of the amide groups are in the E configuration, these intramolecular hydrogen bonds are absent, making the planar structure significantly less stable than the twisted conformer. acs.org

Experimental data from X-ray crystallography shows the molecule to be planar in the solid state. wikipedia.org This discrepancy with the gas-phase calculations is attributed to the influence of intermolecular hydrogen bonding within the crystal lattice, which further stabilizes the planar conformation. acs.org Neutron diffraction studies at 15 K have provided precise geometric parameters for the planar molecule. wikipedia.org

Table 1: Selected Optimized Geometrical Parameters of this compound

| Parameter | Bond Length (Å) | Reference |

| N-N | 1.38 | wikipedia.org |

| N-C | 1.33 | wikipedia.org |

| C=O | 1.24 | wikipedia.org |

This table presents key bond lengths as determined by experimental methods, which are often used as benchmarks for computational geometry optimizations.

The electronic structure of a molecule is described by its molecular orbitals, which are mathematical functions that characterize the location and wave-like behavior of electrons. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are particularly important as they are the frontier orbitals involved in chemical reactions. iqce.jp

The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO reflects its ability to accept electrons. irjweb.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's kinetic stability, chemical reactivity, and optical properties. irjweb.comresearchgate.net A smaller gap generally implies higher reactivity. iqce.jp

For this compound and related structures, computational methods like Density Functional Theory (DFT) are used to calculate the energies and visualize the spatial distribution of these frontier orbitals. researchgate.net In many organic molecules, the HOMO is often localized on electron-rich regions, such as atoms with lone pairs or pi systems, making them susceptible to electrophilic attack. researchgate.netresearchgate.net Conversely, the LUMO is typically found over electron-deficient areas, which are prone to nucleophilic attack. researchgate.net Quantum chemical calculations for 1,2,4-triazole (B32235) derivatives, which can be synthesized from this compound, have shown how the distribution of HOMO and LUMO orbitals influences their reactivity. researchgate.net

Computational chemistry is instrumental in elucidating reaction mechanisms by mapping out the potential energy surface (PES). researchgate.netlongdom.orgwayne.edu The PES is a multidimensional surface that represents the energy of a chemical system as a function of its geometry. longdom.orgwayne.edu Reactants and products correspond to local minima on the PES, while the pathway between them often proceeds through a transition state, which is a saddle point on the surface. u-szeged.huresearchgate.net

For reactions involving this compound, such as its use in the synthesis of 1,2,4-triazoles, quantum-chemical modeling can identify the elementary steps, intermediate compounds, and transition states. researchgate.netresearchgate.net For instance, the mechanism for the formation of 4-substituted 1,2,4-triazoles from the reaction of this compound with aminophenols has been modeled. researchgate.net These studies have established that the key step is the nucleophilic attack of an amino nitrogen onto a carbonyl carbon of the diformylhydrazine, which proceeds through a high-energy transition state to form a cyclized product. researchgate.net By calculating the energies of reactants, intermediates, transition states, and products, a detailed reaction profile can be constructed, providing insights into the reaction's kinetics and thermodynamics. tamu.edunih.gov

Electronic Structure and Frontier Orbitals (HOMO/LUMO)

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) is a widely used computational method in quantum chemistry that determines the electronic structure of a system based on its electron density. tamu.eduuni-duesseldorf.de DFT methods are often favored for their balance of computational cost and accuracy, making them suitable for studying a wide range of chemical systems and reactions. tamu.edu

In the study of this compound and its derivatives, DFT has been applied to investigate various properties. For example, the B3LYP functional, a popular hybrid DFT method, has been used in combination with various basis sets (e.g., 6-311++G**) to model reaction mechanisms. researchgate.netresearchgate.net DFT calculations have been employed to study the interaction of this compound with other molecules, such as in the synthesis of heterocyclic compounds. researchgate.netresearchgate.net These studies provide valuable information on the stability of different isomers, the energetics of reaction pathways, and the electronic properties that govern reactivity. researchgate.netutas.edu.au

Ab Initio Methods

Ab initio (Latin for "from the beginning") methods are quantum chemistry calculations that are based on first principles, without the inclusion of empirical parameters. tamu.edu These methods, such as Hartree-Fock (HF) and post-Hartree-Fock methods like Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC), offer high accuracy, though often at a greater computational expense than DFT. tamu.edunih.gov

Ab initio calculations have been crucial in determining the structural properties of this compound. acs.orgnih.gov High-level ab initio studies were used to investigate the rotational flexibility and minimum energy structures of the molecule. acs.org These calculations revealed the nonplanar global minimum and the low energy barrier to planarity for the (Z,Z) isomer. acs.org Furthermore, ab initio molecular-orbital studies have been combined with experimental neutron diffraction data to provide a comprehensive understanding of the structure of N,N'-diformohydrazide. wikipedia.org A combined approach, using DFT for geometry optimization (B3LYP/6-311++G**) and a high-level ab initio method for single-point energy calculations (CCSD(T)/6–31+G*), has been successfully used to model the reaction mechanisms of this compound with high accuracy. researchgate.netdntb.gov.ua

Molecular Dynamics Simulations (if applicable)

Molecular dynamics (MD) is a computational simulation technique that models the physical movement of atoms and molecules over time. iitm.ac.inwustl.edu By solving Newton's equations of motion for a system of interacting particles, MD simulations can provide detailed information about the conformational changes and dynamic behavior of molecules. iitm.ac.in

While specific MD simulation studies focusing solely on this compound are not extensively documented in the provided context, the principles of MD are applicable. Such simulations could be used to explore the conformational landscape of the molecule in different environments (e.g., in solution), study its vibrational dynamics, and investigate its interactions with other molecules in a dynamic fashion. iitm.ac.in For larger systems incorporating the this compound moiety, such as azapeptides, MD simulations are a valuable tool for understanding their structural and dynamical properties. acs.org The process would typically involve starting from an energy-minimized structure and then simulating the atomic motions at a given temperature, providing an ensemble of conformations over time. researchgate.net

Vi. Advanced Analytical Methodologies for 1,2 Diformylhydrazine in Complex Matrices

Chromatographic Separations

Chromatography is a cornerstone for the separation and quantification of 1,2-diformylhydrazine from intricate sample mixtures. The choice between gas and liquid chromatography is primarily dictated by the sample's nature and the analyte's volatility, which can be modified through chemical derivatization.

Gas chromatography separates compounds based on their volatility and interaction with a stationary phase within a column. shimadzu.com For direct analysis of thermally stable and volatile compounds, GC offers high resolution. However, the low volatility and polar nature of this compound make its direct GC analysis difficult. Derivatization is a common strategy to increase its volatility and thermal stability, making it amenable to GC separation and detection. chrom-china.com

Gas chromatography-mass spectrometry (GC-MS) provides definitive identification by coupling the separation power of GC with the mass-to-charge ratio analysis of MS. technologynetworks.com The NIST Mass Spectrometry Data Center includes a GC-MS profile for this compound, indicating its amenability to this technique, likely under specific conditions or after derivatization. nih.gov For instance, a common approach for related hydrazine (B178648) compounds involves derivatization to form less polar, more volatile products. chrom-china.comnih.gov Acetone, for example, has been used as a derivatizing agent for hydrazine, reacting rapidly to form a product suitable for GC-MS/MS analysis. chrom-china.com Other reagents used for hydrazines include pentafluorobenzaldehyde (B1199891) and p-chlorobenzaldehyde. nih.gov

| Technique | Derivatization Agent | Sample Matrix | Key Findings | Reference |

|---|---|---|---|---|

| GC-MS/MS | Acetone | Pharmaceuticals (Prednisolone) | Reaction is instantaneous; LOD of 0.03 mg/kg and LOQ of 0.10 mg/kg for hydrazine. | chrom-china.com |

| GC/NPD | p-Chlorobenzaldehyde | Urine | Method developed for hydrazine with a detection limit of 0.05 μg/mL. | nih.gov |

| GC/MS | Pentafluorobenzaldehyde | Plasma, Liver Tissue | Applicable for hydrazine analysis with good recovery (103±9%). | nih.gov |

| HS-SPME-GC-MS/MS | 1,1,1-Trifluoro-2,4-pentanedione (TFPD) | Industrial Wastewater | Forms a stable pyrazole (B372694) derivative for sensitive hydrazine detection. | researchgate.net |

High-performance liquid chromatography (HPLC) is exceptionally versatile for analyzing polar and non-volatile compounds, making it highly suitable for this compound. pageplace.debjbms.org Reversed-phase HPLC, using columns like C18, is a common approach. However, detecting this compound can be challenging due to its lack of a strong UV-absorbing chromophore. Therefore, detection is often achieved using universal detectors like evaporative light scattering detectors (ELSD) or, more powerfully, by coupling HPLC with mass spectrometry (HPLC-MS). rsc.org

HPLC-MS and its tandem version, HPLC-MS/MS, offer superior sensitivity and selectivity, allowing for the quantification of trace levels of the compound in complex matrices. rsc.orgwaters.com To further enhance sensitivity, derivatization is employed to introduce a moiety that is easily ionizable in the MS source or possesses a UV chromophore or fluorophore for optical detection. nih.govnih.gov For example, benzaldehyde (B42025) has been used to derivatize hydrazine in sludge samples, forming a hydrazone that can be detected by UV at 313 nm. nih.gov Other derivatizing agents like p-tolualdehyde and anthracene-2,3-dicarbaldehyde have also proven effective for HPLC analysis of hydrazines. researchgate.net

| Technique | Column | Mobile Phase | Derivatization Agent | Detection Method | Reference |

|---|---|---|---|---|---|

| HPLC-UV | RP C-18 | Methanol-Water (95:5 v/v) | Benzaldehyde | UV at 313 nm | nih.gov |

| HPLC-MS/MS | C18 | Gradient Elution | p-Tolualdehyde | Tandem Mass Spectrometry (MRM) | researchgate.net |

| HPLC | Not specified | Not specified | Anthracene-2,3-dicarbaldehyde | Not specified | researchgate.net |

| Ion-exchange HPLC | Not specified | Not specified | None (Direct) | Electrochemical Detector (ECD) | nih.gov |

Gas Chromatography (GC) and GC-MS

Electrochemical Methods

Electrochemical methods offer a highly sensitive, rapid, and cost-effective alternative for the detection of electroactive compounds like hydrazine and its derivatives. semanticscholar.org These techniques measure the current or potential changes resulting from the oxidation or reduction of the analyte at an electrode surface. nih.gov While specific studies on this compound are limited, the extensive research on hydrazine detection provides a strong framework for its analysis. nih.govmdpi.comiapchem.org

Techniques such as cyclic voltammetry (CV) and differential pulse voltammetry (DPV) are commonly used. nih.govnih.gov The sensitivity and selectivity of these methods can be significantly enhanced by modifying the working electrode with nanomaterials. Materials like manganese dioxide (MnO2) nanorods or nanocomposites of zinc ferrite (B1171679) and reduced graphene oxide (ZnFe2O4/RGO) have been shown to catalyze the oxidation of hydrazine, leading to lower detection limits and wider linear ranges. nih.goviapchem.org

| Electrode Modification | Analytical Technique | Linear Range (Hydrazine) | Detection Limit (Hydrazine) | Reference |

|---|---|---|---|---|

| ZnFe2O4/Reduced Graphene Oxide (RGO) | Differential Pulse Voltammetry (DPV) | 0.03–610.0 µM | 0.01 µM | nih.gov |

| Poly(dopamine) film on Indium Tin Oxide (ITO) | Cyclic Voltammetry (CV) | 100 µM–10 mM | 1 µM | semanticscholar.orgnih.gov |

| MoS2 Quantum Dots on Glassy Carbon Electrode (GCE) | Amperometry | Not specified | 34.8 µM | mdpi.com |

| MnO2 Nanorods on Screen-Printed Graphite Electrode (SPGE) | Not specified | 0.05–275.0 µM | 0.02 µM | iapchem.org |

Spectrophotometric Detection Techniques

Spectrophotometric methods are based on the absorption of light by a substance and are widely used due to their simplicity and accessibility. Direct spectrophotometric measurement of this compound is impractical due to its weak absorption in the UV-Visible range. Therefore, analysis typically requires a derivatization step where the analyte reacts with a reagent to form a new compound with strong absorption at a specific wavelength (a chromophore). nih.gov

A well-known method for hydrazine involves reaction with p-dimethylaminobenzaldehyde (p-DAB), and similar principles can be applied to this compound. nih.gov Another approach involves the reaction of hydrazines with phosphomolybdic acid, which forms a blue complex measurable around 650 nm. Interestingly, this compound itself is used as an analytical reagent for the spectrophotometric determination of iron(II) and iron(III), with which it forms an intensely colored red-purple complex that absorbs at 470 nm. sigmaaldrich.comnih.gov This reaction could potentially be reversed or adapted for the quantification of this compound by using a known excess of iron ions.

| Analyte | Reagent | Product/Complex | λmax (nm) | Reference |

|---|---|---|---|---|

| Hydrazine | Vanillin | Vanillin azine | Not specified | nih.gov |

| Hydrazine | p-Dimethylaminobenzaldehyde (p-DAB) | p-Dimethylaminobenzalazine | Not specified | nih.gov |

| Hydrazines | Phosphomolybdic acid (PMA) | Blue complex | 650 nm | |

| Iron(II)/Iron(III) | This compound (DFH) | Red-purple iron(III) complex | 470 nm | nih.gov |

| Hydrazine | Bromine and Methyl Red | Bleached Methyl Red | 515 nm |

Derivatization Strategies for Enhanced Detection

As highlighted in the preceding sections, derivatization is a critical step in most analytical methods for this compound. The primary goals of derivatization are to improve the analyte's properties for a specific analytical technique. researchgate.netnih.gov

Key objectives include:

For GC: Increasing volatility and thermal stability. chrom-china.com

For HPLC: Introducing a chromophore or fluorophore for UV or fluorescence detection. nih.gov

For MS: Enhancing ionization efficiency to achieve lower detection limits. nih.gov

For Spectrophotometry: Forming a colored product for colorimetric analysis. nih.gov

The hydrazine moiety (-NH-NH-) is the primary target for derivatization, typically reacting with aldehydes or ketones to form stable hydrazones. chrom-china.comnih.gov The choice of derivatizing agent is crucial and depends on the analytical method and the sample matrix.

| Derivatization Agent | Target Analyte Group | Resulting Product | Analytical Enhancement | Applicable Technique | Reference |

|---|---|---|---|---|---|

| Acetone | Hydrazine | Acetone azine (a ketazine) | Increases volatility | GC-MS/MS | chrom-china.com |

| Benzaldehyde | Hydrazine | Benzaldehyde hydrazone | Adds UV chromophore | HPLC-UV | nih.gov |

| Pentafluorobenzaldehyde | Hydrazine | Pentafluorobenzaldehyde hydrazone | Increases volatility, good for electron capture detection | GC/MS | nih.gov |

| p-Dimethylaminobenzaldehyde (p-DAB) | Hydrazine | p-Dimethylaminobenzalazine | Forms a colored product | Spectrophotometry, LC-MS/MS | nih.govresearchgate.net |

| 2-Hydrazino-1-methylpyridine (HMP) | Carbonyls (in other molecules) | HMP hydrazone | Enhances ionization efficiency | LC-MS/MS | nih.govnih.gov |

| Vanillin | Hydrazine | Vanillin azine | Forms a colored product | Spectrophotometry | nih.gov |

Vii. Emerging Research Directions and Future Perspectives

Novel Applications in Specialized Synthesis

1,2-Diformylhydrazine serves as a crucial intermediate and starting material in the synthesis of various organic compounds, particularly heterocyclic systems which are of great interest in medicinal and materials chemistry.

Building Block for Heterocycles: The compound is a key precursor for producing 1,2,4-triazoles. researchgate.netresearchgate.net These triazole derivatives are known to exhibit a wide range of biological activities, including antimicrobial, anticonvulsant, and anti-inflammatory properties. researchgate.netresearchgate.net The reaction of this compound with aminophenols, for instance, leads to the formation of 4-(hydroxyphenyl)-1,2,4-triazoles. researchgate.net The mechanism of this reaction has been studied using quantum-chemical modeling to better understand and control the synthesis process. researchgate.net

Azide-Free Synthesis of Tetrazoles: A significant development is the use of this compound in a safe and scalable, azide-free synthesis of 1-aryl-1H-tetrazoles. rsc.org Traditionally, the synthesis of these tetrazoles involved azides, which pose considerable safety risks. rsc.org This newer method reacts an aryl diazonium salt with this compound under aqueous conditions, making the process not only safer but also more environmentally friendly. rsc.org

Synthesis of Other Heterocyclic Systems: Research has demonstrated the use of hydrazides, derived from compounds like this compound, in synthesizing a variety of other heterocyclic compounds. These reactions can lead to the formation of five- and six-membered rings containing heteroatoms like nitrogen, which are foundational structures in many biologically active molecules. mdpi.commedicaljournal-ias.org

Investigation of Biological Activities of Derivatives

A major focus of current research is the synthesis and biological evaluation of derivatives of this compound. The hydrazone and triazole derivatives, in particular, have shown significant potential.

Antimicrobial and Antifungal Activity: Derivatives of 1,2,diformylhydrazine, especially those incorporating 1,2,4-triazole (B32235) and hydrazone structures, have demonstrated a broad spectrum of antimicrobial and antifungal activities. nih.govmdpi.com Hydrazones are a class of compounds known for their diverse biological effects, including antibacterial and antifungal properties. nih.govmdpi.com For example, certain 1,2,4-triazole derivatives have shown notable activity against various bacterial and fungal strains. researchgate.net Some indole (B1671886) derivatives substituted with 1,2,4-triazole have exhibited significant efficacy against S. aureus, MRSA, E. coli, and C. albicans. turkjps.org

Anticancer and Antitumor Activity: Research has explored the potential of hydrazone derivatives as anticancer agents. nih.govscispace.com While direct studies on this compound itself showed it to be a lung tumorigenesis agent in mice, its derivatives are being investigated for therapeutic effects. nih.gov For instance, certain 1,2,4-triazole derivatives have shown promising anticancer activity against specific cell lines. researchgate.net

Other Biological Activities: The derivatives of 1,2,diformylhydrazine have been investigated for a wide array of other pharmacological effects. These include anticonvulsant, anti-inflammatory, analgesic, antiplatelet, and antiviral activities. researchgate.netnih.gov The versatility of the hydrazone structure (–NHN=CH–) makes it a valuable pharmacophore in the development of new drugs with varied therapeutic applications. nih.gov

Table 1: Biological Activities of this compound Derivatives

| Derivative Class | Biological Activity | Research Findings |

|---|---|---|

| 1,2,4-Triazoles | Antimicrobial, Anticonvulsant, Anti-inflammatory, Anticancer | Exhibit a broad spectrum of activities, making them candidates for various drug developments. researchgate.netresearchgate.net |

| Hydrazones | Antimicrobial, Antifungal, Anticancer, Antiviral, Anticonvulsant | Possess a wide range of biological activities due to the reactive azometine group. nih.govmdpi.com |

Role in Materials Science and Polymer Development

The application of this compound is expanding into the realm of materials science, where its ability to act as a ligand and a precursor for stable structures is being explored.

Coordination Polymers and Metal-Organic Frameworks (MOFs): Due to the presence of nitrogen and oxygen atoms, this compound and its derivatives can act as ligands, binding to metal ions to form coordination complexes. ias.ac.in This property is being investigated for the creation of coordination polymers and MOFs. researchgate.net These materials have potential applications in areas such as gas storage, catalysis, and sensing.

Precursor for Nanomaterials: 1,2,4-triazoles derived from this compound are considered precursors for nanomaterials. researchgate.net Furthermore, a derivative, 1-allyl-1,2-diformyl hydrazine (B178648), is mentioned in the context of synthesizing water-soluble molybdenum disulfide (MoS2) quantum dots. These quantum dots have applications in fluorescence-based sensing.

Environmental and Sustainable Chemistry Aspects

The use of this compound aligns with the principles of green chemistry in certain synthetic applications, although the broader environmental impact of hydrazines requires careful consideration.

Green Synthesis: The azide-free synthesis of 1-aryl-1H-tetrazoles using this compound is a prime example of its application in sustainable chemistry. rsc.org This process avoids the use of hazardous azides and can be performed in water, reducing the need for volatile organic solvents. rsc.org

Interdisciplinary Research with this compound as a Key Component

The diverse properties and applications of this compound and its derivatives naturally foster collaboration across different scientific disciplines.

Medicinal and Pharmaceutical Chemistry: The development of new drugs based on this compound derivatives requires a synergistic effort between synthetic chemists who design and create the molecules, and pharmacologists and biochemists who evaluate their biological activities and mechanisms of action. researchgate.net This interdisciplinary approach is crucial for understanding structure-activity relationships (SAR) and optimizing compounds for therapeutic use. researchgate.net

Analytical Chemistry: this compound has been utilized as an analytical reagent. It can form a colored complex with iron, allowing for the spectrophotometric determination of iron(II) and iron(III) in various samples, including industrial waste and groundwater. nih.gov

Coordination Chemistry: The study of how this compound binds to metal ions is a key area of interdisciplinary research, bridging inorganic and organic chemistry. ias.ac.in This research is fundamental to developing new materials like MOFs and understanding the role of metal complexes in biological systems.

Table 2: Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 1,2,4-Triazole |

| 1-Aryl-1H-tetrazole |

| 4-(Hydroxyphenyl)-1,2,4-triazole |

| Hydrazone |

| Molybdenum disulfide (MoS2) |

| Iron(II) |

| Iron(III) |

| Staphylococcus aureus |

| Methicillin-resistant Staphylococcus aureus (MRSA) |

| Escherichia coli |

常见问题

Basic Research Questions

Q. What are the key structural features of 1,2-Diformylhydrazine determined by X-ray crystallography?

- Methodological Answer : Single-crystal X-ray diffraction at low temperatures (e.g., 110 K) is critical for resolving hydrogen positions and electron density deformation. Key parameters include:

- N–N bond length : 1.3797(2) Å

- C=O bond length : 1.214(0.005) Å

- Planar molecular geometry due to conjugation and N–H···O hydrogen bonding .

- Hydrogen bond distances : N–H···O = 2.799(0.006) Å .

- Table 1:

| Parameter | Value (Å/°) | Source |

|---|---|---|

| N–N bond length | 1.3797(2) | |

| C=O bond length | 1.214(0.005) | |

| Torsional angle (N–N) | Planar (0°) |

Q. What synthetic routes are available for preparing this compound in laboratory settings?

- Methodological Answer : Common methods include:

- Condensation reactions : Refluxing hydrazine with formylating agents (e.g., ethyl formate) under acidic conditions .

- Combustion synthesis : Used as a fuel precursor in nanomaterial synthesis (e.g., LiCoO₂), requiring annealing at 300–850°C .

- Heterocycle preparation : Reacting with aldehydes or ketones to form triazoles or tetrazoles .

Q. What safety considerations are essential when handling this compound?

- Methodological Answer :

- Use glove boxes or fume hoods to avoid inhalation/contact, as hydrazine derivatives are toxic .

- Store in airtight containers at ≤4°C to prevent decomposition .

Advanced Research Questions

Q. How does hydrogen bonding influence the molecular geometry and electronic structure of this compound compared to methylated derivatives?

- Methodological Answer :

- Hydrogen bonding absence in methylated derivatives (e.g., 1,2-dimethyl-1,2-diformylhydrazine) leads to:

- N–N bond elongation : 1.3797(2) Å → 1.386(2) Å .

- C=O bond shortening : 1.214 Å → 1.193 Å due to reduced electron delocalization .

- Torsional angle increase : Planar → 91.2°(2) .

- Experimental design : Compare X-ray data of parent and methylated compounds, excluding low-angle reflections (sin θ/λ > 0.75 Å⁻¹) to minimize valence electron asphericity effects .

Q. What methodologies are recommended for analyzing deformation electron densities and hydrogen positions?

- Methodological Answer :

- Use high-resolution X-ray datasets (e.g., 2546 reflections) collected at cryogenic temperatures (110 K) .

- Apply (F₀–Fₖ) synthesis to separate anisotropic thermal motion from electron density deformation .

- Exclude low-angle data (sin θ/λ < 0.75 Å⁻¹) during refinement to improve accuracy .

Q. How can rotational barriers and conjugation effects be studied computationally?

- Methodological Answer :

- Natural Bond Orbital (NBO) analysis : Quantifies lone-pair delocalization in N–C=O fragments .

- Molecular Orbital (MO) correlation diagrams : Compare formamide, oxamide, and this compound to assess π-electron redistribution .

- DFT calculations : Model hydrogen-bonded complexes to predict bond length changes (e.g., C–N contraction by ~0.02 Å with H-bonding) .

Q. What contradictions exist in the literature regarding methyl substitution effects on N–N bond length?

- Methodological Answer :

- Contradiction : Methylation in gaseous amides shows minimal C–N bond changes (~0.005 Å), but crystalline 1,2-dimethyl derivatives exhibit significant elongation (0.0063 Å) .

- Resolution : Differentiate gas-phase vs. solid-state effects using synchrotron XRD and theoretical models that account for lattice constraints .

Q. How is this compound applied in supramolecular material design?

- Methodological Answer :

- Gelator synthesis : Functionalize calixarenes with diformylhydrazine groups to create self-assembling fibrillar networks via C–O···H–N hydrogen bonds .

- Rheological testing : Confirm gel stability using stress sweep rheometry (G’ ~10,000 Pa) .

Data Gaps and Research Priorities

- Analytical challenges : Lack of validated methods for quantifying this compound in biological matrices. Prioritize LC-MS/MS protocols using azobenzene as a decomposition marker .

- Toxicological data : Limited studies on chronic exposure effects. Use ATSDR’s systematic review framework to evaluate inhalation/oral toxicity (Steps 2–8 in ) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。